molecular formula C18H13ClN4OS B10984490 5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide

5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B10984490
M. Wt: 368.8 g/mol
InChI Key: KISMERUYCTXTRZ-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Thiazole Ring: This step involves the formation of the thiazole ring, which can be done using a cyclization reaction with appropriate reagents.

    Chlorination and Methylation:

    Coupling with Pyridine Derivative: The final step involves coupling the synthesized intermediate with a pyridine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and methyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

5-chloro-1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C18H13ClN4OS/c1-23-15-5-4-13(19)7-12(15)8-16(23)17(24)22-18-21-14(10-25-18)11-3-2-6-20-9-11/h2-10H,1H3,(H,21,22,24)

InChI Key

KISMERUYCTXTRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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